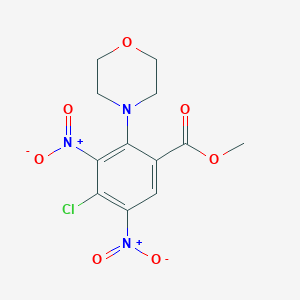
2,7-DI-Tert-butylpyrene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-DI-Tert-butylpyrene-4-carboxylic acid is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. This compound features two tert-butyl groups attached to the pyrene core, enhancing its stability and solubility. It is commonly used in various scientific research applications due to its distinctive chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-DI-Tert-butylpyrene-4-carboxylic acid typically involves the reaction of pyrene with tert-butyl bromide or tert-butyl magnesium bromide under controlled conditions. One common method includes the use of aluminum chloride as a catalyst in dichloromethane at temperatures ranging from 0°C to 20°C. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,7-DI-Tert-butylpyrene-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions with reagents like tert-butyl chloride in the presence of aluminum chloride.
Common Reagents and Conditions
Oxidation: Hypervalent iodine oxyacids are commonly used for oxidation reactions.
Substitution: Aluminum chloride and tert-butyl chloride are used under inert conditions in dichloromethane.
Major Products Formed
Oxidation: The major products are 4,5-dione and 4,5,9,10-tetraone.
Substitution: The primary product is 2,7-DI-Tert-butylpyrene.
Aplicaciones Científicas De Investigación
2,7-DI-Tert-butylpyrene-4-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,7-DI-Tert-butylpyrene-4-carboxylic acid involves its interaction with molecular targets through its aromatic core and tert-butyl groups. These interactions can influence various pathways, including electronic and optical properties, making it suitable for applications in optoelectronics and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Di-tert-butylpyrene: A similar compound without the carboxylic acid group, used in similar applications.
2,7-Di-tert-butylpyrene-4,5-dione: An oxidized form used in organic synthesis and optoelectronics.
2,7-Di-tert-butylpyrene-4,5,9,10-tetraone: Another oxidized derivative with applications in organic electronics.
Uniqueness
2,7-DI-Tert-butylpyrene-4-carboxylic acid stands out due to its carboxylic acid group, which enhances its solubility and reactivity compared to other similar compounds. This unique feature makes it particularly valuable in applications requiring high stability and specific reactivity .
Propiedades
Número CAS |
918531-41-6 |
|---|---|
Fórmula molecular |
C25H26O2 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
2,7-ditert-butylpyrene-4-carboxylic acid |
InChI |
InChI=1S/C25H26O2/c1-24(2,3)17-9-14-7-8-15-10-18(25(4,5)6)13-19-20(23(26)27)12-16(11-17)21(14)22(15)19/h7-13H,1-6H3,(H,26,27) |
Clave InChI |
OVGVYSLKOQSGGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=CC(=C3C=C(C=C4C3=C2C(=C1)C=C4)C(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![16-[(Carboxymethyl)(propanoyl)amino]hexadecanoic acid](/img/structure/B14175189.png)
![2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14175190.png)
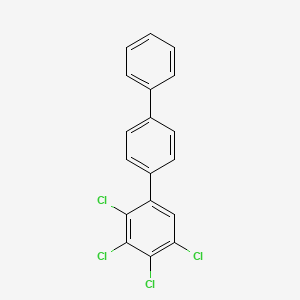
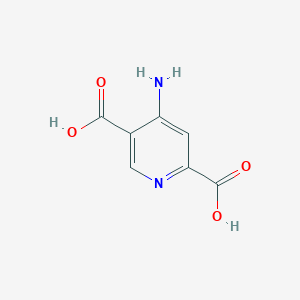
![(2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol](/img/structure/B14175219.png)
![N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide](/img/structure/B14175220.png)


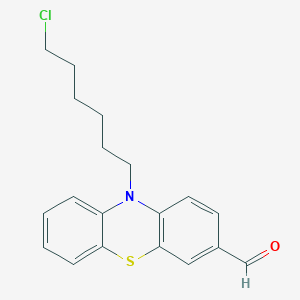
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
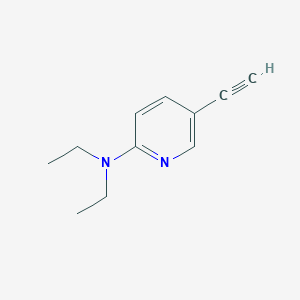
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)
![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)
